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Compound of Interest

Compound Name: SB 271046

Cat. No.: B049828 Get Quote

SB 271046 is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor,

a G-protein coupled receptor predominantly expressed in the central nervous system.[1][2] This

technical guide provides a comprehensive overview of the pharmacological properties of SB
271046, detailing its binding affinity, functional activity, and in vivo effects. The information is

intended for researchers, scientists, and professionals in drug development.

Receptor Binding Affinity and Selectivity
SB 271046 exhibits high affinity for the 5-HT6 receptor with a significant degree of selectivity

over other receptor types. Radioligand binding studies have demonstrated its potent

displacement of various radiolabeled ligands from recombinant human 5-HT6 receptors and

native receptors in brain tissue.[1][3]

Table 1: Receptor Binding Affinity (pKi) of SB 271046[1][3]
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Receptor/Tissue Radioligand pKi (mean ± SEM)

Human 5-HT6 (recombinant,

HeLa cells)
[3H]-LSD 8.92 ± 0.04

Human 5-HT6 (recombinant,

HeLa cells)
[125I]-SB-258585 9.09 ± 0.07

Human Caudate Putamen [125I]-SB-258585 8.81 ± 0.1

Rat Striatum [125I]-SB-258585 9.02 ± 0.14

Pig Striatum [125I]-SB-258585 8.55 ± 0.1

SB 271046 demonstrates remarkable selectivity, with over 200-fold greater affinity for the 5-

HT6 receptor compared to a panel of 55 other receptors, binding sites, and ion channels.[1][3]

This high selectivity minimizes off-target effects, making it a valuable tool for studying the

specific functions of the 5-HT6 receptor.

In Vitro Functional Activity
Functionally, SB 271046 acts as a competitive antagonist at the 5-HT6 receptor. In assays

measuring the 5-HT-induced stimulation of adenylyl cyclase, SB 271046 effectively blocks this

response in a concentration-dependent manner.[1]

Table 2: In Vitro Functional Activity of SB 271046[1][3]

Assay Preparation Parameter
Value (mean ±
SEM)

Adenylyl Cyclase

Activity

Human 5-HT6

Receptors

(recombinant)

pA2 8.71 ± 0.3

The pA2 value, a measure of antagonist potency, is in close agreement with the binding affinity

(pKi), further supporting a competitive antagonistic mechanism of action.[1] Schild analysis of

the antagonism revealed a slope of 1.04, which is consistent with competitive antagonism.[1]
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Caption: 5-HT6 receptor signaling pathway and the antagonistic action of SB 271046.

In Vivo Pharmacological Effects
SB 271046 is orally active and demonstrates a range of effects in vivo, most notably

anticonvulsant and pro-cognitive properties.

Anticonvulsant Activity
In the rat maximal electroshock seizure threshold (MEST) test, SB 271046 produces a dose-

dependent increase in seizure threshold, indicative of anticonvulsant activity.[1][3] The

minimum effective oral dose was found to be ≤0.1 mg/kg, with a maximum effect observed 4

hours post-administration.[1][3] This anticonvulsant effect correlates well with the blood and

brain concentrations of the compound.[1][3]

Table 3: In Vivo Anticonvulsant Activity of SB 271046 in Rats[1][3]
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Test
Route of
Administration

Minimum
Effective Dose

Peak Effect
EC50 (Blood
Concentration)

Maximal

Electroshock

Seizure

Threshold

(MEST)

Oral (p.o.) ≤0.1 mg/kg
4 hours post-

dose
0.16 µM

Effects on Neurotransmission and Cognition
SB 271046 has been shown to modulate neurotransmitter systems implicated in cognitive

function. In vivo microdialysis studies in rats revealed that SB 271046 selectively increases

extracellular levels of the excitatory amino acids glutamate and aspartate in the frontal cortex

and dorsal hippocampus.[4][5] This effect was not observed for dopamine, norepinephrine, or

serotonin in these brain regions, nor in the striatum or nucleus accumbens.[4][5] The

enhancement of excitatory neurotransmission is thought to underlie the pro-cognitive effects of

SB 271046 observed in various animal models.[4][6]

Pharmacokinetic Properties
Pharmacokinetic studies in rats have shown that SB 271046 has good oral bioavailability and a

reasonable half-life.[7] Following a 10 mg/kg oral dose in rats, the maximum blood

concentration correlated with the peak anticonvulsant effect.[1] However, it has been noted that

SB 271046 has poor penetration across the blood-brain barrier, which led to the development

of subsequent 5-HT6 antagonists with improved brain penetrance.[2]

Table 4: Pharmacokinetic Parameters of SB 271046 in Rats[1][7]

Parameter Value

Oral Bioavailability >80%

Half-life 4.8 hours

Blood Clearance 7.7 ml/min/kg

Brain Concentration at Cmax (10 mg/kg p.o.) 0.01–0.04 µM
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Experimental Protocols
Radioligand Binding Assay

Objective: To determine the binding affinity of SB 271046 for the 5-HT6 receptor.

Preparation: Membranes from HeLa cells recombinantly expressing human 5-HT6 receptors

or from brain tissue (e.g., human caudate putamen, rat striatum).[1]

Procedure:

Incubate cell membranes with a constant concentration of a radioligand ([3H]-LSD or

[125I]-SB-258585) and varying concentrations of the competing ligand (SB 271046).[1]

Allow the binding to reach equilibrium.

Separate bound from free radioligand by rapid filtration.

Quantify the radioactivity of the bound ligand using liquid scintillation or gamma counting.

Analyze the data using non-linear regression to determine the IC50 (concentration of SB
271046 that inhibits 50% of radioligand binding).

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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